molecular formula C16H11ClN2O3 B5889398 2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B5889398
M. Wt: 314.72 g/mol
InChI Key: KITMJJAIOSPSOM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic compound It features a chlorophenyl group and an isoindole moiety, which are common in various pharmaceutical and industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor, such as phthalic anhydride, with an amine.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl derivative reacts with the isoindole intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole ring.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a useful intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of the chlorophenyl and isoindole groups suggests it could have bioactive properties, possibly acting as an enzyme inhibitor or receptor ligand.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the isoindole moiety might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-3-yl)acetamide: Similar structure but with a different position of the isoindole moiety.

    2-(4-bromophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of the chlorophenyl and isoindole groups in 2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-10-3-1-9(2-4-10)7-14(20)18-11-5-6-12-13(8-11)16(22)19-15(12)21/h1-6,8H,7H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITMJJAIOSPSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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